HNMT Inhibition: Amodiaquine Dihydrochloride Is >1 000‑Fold More Potent Than Chloroquine
Amodiaquine dihydrochloride inhibits human HNMT with a Ki of 18.6 nM, determined by Lineweaver‑Burke analysis of the enzyme‑amodiaquine co‑crystal structure [1]. The closest clinical comparator, chloroquine, exhibits an IC₅₀ of 4.9–21.6 μM (4 900–21 600 nM) in human liver and brain cytosolic HNMT preparations [2]. This represents a 263‑ to 1 161‑fold potency advantage for amodiaquine. No other 4‑aminoquinoline antimalarial approaches this level of HNMT engagement at sub‑micromolar concentrations.
| Evidence Dimension | HNMT inhibition potency (reported as Ki or IC₅₀) |
|---|---|
| Target Compound Data | Ki = 18.6 nM |
| Comparator Or Baseline | Chloroquine (racemic): IC₅₀ = 4.9 μM (d‑enantiomer) to 21.6 μM (l‑enantiomer) in human liver/brain cytosol |
| Quantified Difference | 263‑ to 1 161‑fold lower Ki/IC₅₀ for amodiaquine |
| Conditions | Recombinant human HNMT enzyme assay (Ki); human liver and brain post‑mortem cytosol (IC₅₀) |
Why This Matters
For studies on histamine metabolism or HNMT‑dependent pathophysiology, only amodiaquine dihydrochloride provides the sub‑nanomolar target engagement required to achieve complete enzyme inhibition at experimentally tractable concentrations.
- [1] Schwab RS et al. (2014) 'Interactions of HNMT and amodiaquine', Figure 4; estimated Ki = 18.6 nM. PMC ID: PMC4021489. View Source
- [2] Donatelli P et al. (1994) 'Stereoselective inhibition by chloroquine of histamine N‑methyltransferase in human liver and brain', Eur. J. Clin. Pharmacol., 47:345‑349. View Source
